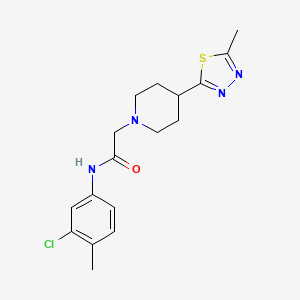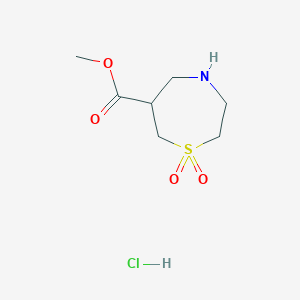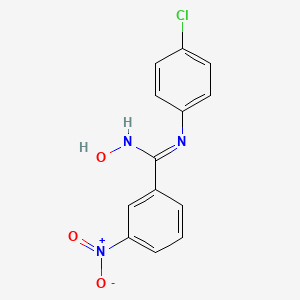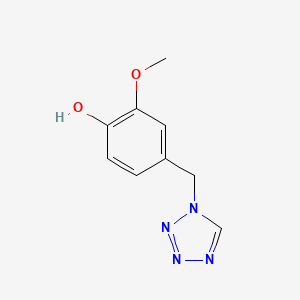![molecular formula C24H28N2O3S B2584379 1-(3,4-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine CAS No. 694486-38-9](/img/structure/B2584379.png)
1-(3,4-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as DNPS and is a piperazine derivative that has a naphthalene sulfonamide moiety. DNPS is widely used in various scientific research applications due to its unique properties and mechanism of action.
Wirkmechanismus
DNPS inhibits the activity of PTPs by binding to the catalytic site of the enzyme. This binding leads to the formation of a covalent bond between the sulfonamide group of DNPS and the active site cysteine residue of the enzyme. This covalent bond prevents the dephosphorylation of various signaling molecules, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects
The inhibition of PTPs by DNPS leads to the activation of various signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways. These pathways play crucial roles in regulating various cellular processes, including cell growth, differentiation, and apoptosis. The activation of these pathways by DNPS can be studied to gain insights into the mechanisms of various diseases, including cancer, diabetes, and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DNPS has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, making it an ideal tool for studying the mechanisms of various diseases. DNPS is also stable and can be easily synthesized and purified using various techniques. However, DNPS has some limitations, including its potential toxicity and limited solubility in water. These limitations must be considered when using DNPS in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of DNPS in scientific research. One potential direction is the study of the role of PTPs in various diseases, including cancer, diabetes, and autoimmune disorders. Another potential direction is the development of novel inhibitors of PTPs based on the structure of DNPS. Additionally, the development of DNPS-based probes for imaging PTPs in vivo is also a promising direction for future research.
Synthesemethoden
The synthesis of DNPS is carried out by reacting 1-(3,4-Dimethylphenyl)piperazine with 4-ethoxynaphthalene-1-sulfonyl chloride in the presence of a base. The reaction yields DNPS as a white solid, which can be purified using various techniques such as recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
DNPS is widely used in scientific research due to its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PTPs by DNPS leads to the activation of various signaling pathways, which can be studied to gain insights into the mechanisms of various diseases, including cancer, diabetes, and autoimmune disorders.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-4-29-23-11-12-24(22-8-6-5-7-21(22)23)30(27,28)26-15-13-25(14-16-26)20-10-9-18(2)19(3)17-20/h5-12,17H,4,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBILTDKYQVXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{[(dimethylamino)methylene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2584296.png)
![3-(2-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584298.png)
![3-(4-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2584299.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2584300.png)

![4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline](/img/structure/B2584303.png)

![4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2584305.png)





